molecular formula C18H19N5O2S B12456517 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12456517
M. Wt: 369.4 g/mol
InChI Key: JECCSFBPCGBKTC-UHFFFAOYSA-N
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Description

2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound that contains a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a phenyl group, often using phenylhydrazine.

    Attachment of the sulfanyl group: The sulfanyl group is introduced by reacting the triazole derivative with thiol-containing compounds.

    Formation of the acetamide moiety: The final step involves the reaction of the triazole-sulfanyl intermediate with 2-ethoxyphenylacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition or activation of biological pathways. The phenyl and sulfanyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug containing a triazole ring.

    Voriconazole: Another antifungal agent with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

Uniqueness

2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is unique due to the combination of the triazole ring with the sulfanyl and acetamide groups, providing a distinct chemical profile that can be exploited for various applications .

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H19N5O2S/c1-2-25-15-11-7-6-10-14(15)20-16(24)12-26-18-22-21-17(19)23(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,21)(H,20,24)

InChI Key

JECCSFBPCGBKTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N

Origin of Product

United States

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